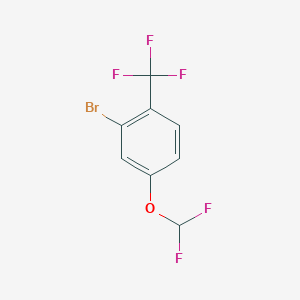

2-Bromo-4-(difluoromethoxy)benzotrifluoride

Description

2-Bromo-4-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core (C₆H₅CF₃) substituted with a bromine atom at the 2-position and a difluoromethoxy group (-OCHF₂) at the 4-position. Its molecular formula is inferred as C₇H₃BrF₅O, combining the trifluoromethyl group (CF₃) with bromine and fluorine-rich substituents. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis due to the electronegative and steric effects of its substituents, which enhance metabolic stability and reactivity .

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWDQMWCKGEQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethoxy)benzotrifluoride typically involves the halogenation of a suitable benzotrifluoride precursor. One common method is the bromination of 4-(difluoromethoxy)benzotrifluoride using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(difluoromethoxy)benzotrifluoride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)benzotrifluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in the presence of aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 2-Bromo-4-(difluoromethoxy)benzotrifluoride is frequently used as a building block in organic synthesis. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, facilitating the formation of complex organic molecules.

Table 1: Common Reactions Involving 2-Bromo-4-(difluoromethoxy)benzotrifluoride

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amine derivatives |

| Cross-coupling | Suzuki coupling with boronic acids | Biaryl compounds |

| Halogen exchange | Lithium-halogen exchange | Fluorinated products |

Pharmaceutical Applications

Drug Development

- The compound is utilized in the development of various pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules. Its difluoromethoxy group enhances lipophilicity and biological activity, making it suitable for drug design.

Case Study: Neurodegenerative Diseases

- Research indicates that derivatives of 2-Bromo-4-(difluoromethoxy)benzotrifluoride show potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds inhibit specific enzymes involved in neuroinflammation, demonstrating their therapeutic potential .

Agrochemical Applications

Pesticide Formulation

- The compound is also employed in the formulation of agrochemicals, including pesticides and herbicides. Its unique properties allow for enhanced efficacy and selectivity against target pests.

Data on Efficacy

- Studies have shown that formulations containing 2-Bromo-4-(difluoromethoxy)benzotrifluoride exhibit improved pest control compared to traditional agents, leading to increased crop yields .

Material Science

Polymer Chemistry

- In material science, this compound is used in the synthesis of functional polymers. Its ability to modify polymer properties makes it valuable in creating materials with specific characteristics, such as increased thermal stability or chemical resistance.

Table 2: Properties of Polymers Modified with 2-Bromo-4-(difluoromethoxy)benzotrifluoride

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | Increased by 20% | Electronics |

| Chemical Resistance | Enhanced | Coatings |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)benzotrifluoride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine and difluoromethoxy groups can form specific interactions with these targets, leading to changes in their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its trifluoromethyl core combined with bromine and difluoromethoxy groups. Below is a comparative analysis with key analogues:

Table 1: Substituent and Application Comparison

Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoromethyl (CF₃) and difluoromethoxy (-OCHF₂) groups enhance electrophilic aromatic substitution resistance compared to non-fluorinated analogues like 2-bromo-4-methoxyacetophenone .

- Lipophilicity : Fluorine substituents increase lipophilicity, improving membrane permeability in bioactive molecules. For example, Broflanilide leverages this property for insecticidal activity .

- Thermal Stability: Benzotrifluoride derivatives generally exhibit higher thermal stability than non-fluorinated aromatics due to strong C-F bonds .

Research Findings and Trends

- Synthetic Methods : Advances in fluorination techniques (e.g., Balz-Schiemann reaction) enable efficient synthesis of difluoromethoxy groups, though scalability remains challenging .

- Environmental Impact: Fluorinated compounds like benzotrifluoride require careful handling due to persistence in ecosystems, as noted in workplace exposure guidelines .

- Regulatory Status : Compounds such as 2-bromo-4-(difluoromethoxy)aniline (CAS 1000574-79-7) highlight regulatory scrutiny over halogenated aromatics due to toxicity concerns .

Biological Activity

2-Bromo-4-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom and a difluoromethoxy group attached to a benzene ring, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Bromo-4-(difluoromethoxy)benzotrifluoride is C9H6BrF2O. The presence of multiple fluorine atoms and a bromine atom contributes to its lipophilicity and reactivity, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-4-(difluoromethoxy)benzotrifluoride can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of endogenous compounds. The halogen substituents can enhance binding affinity to the active sites of these enzymes .

- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties. Preliminary studies suggest that 2-Bromo-4-(difluoromethoxy)benzotrifluoride may possess antibacterial or antifungal activity, potentially making it useful in pharmaceutical formulations aimed at combating infections .

- Cellular Signaling Modulation : Fluorinated compounds are known to affect cellular signaling pathways. The difluoromethoxy group may interact with specific receptors or proteins, altering their activity and leading to changes in cell behavior .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

A study investigated the interaction of halogenated aromatic compounds with cytochrome P450 enzymes. It was found that compounds similar to 2-Bromo-4-(difluoromethoxy)benzotrifluoride could significantly inhibit enzyme activity through covalent modification. This suggests that the compound may also exhibit similar inhibitory effects, impacting drug metabolism and detoxification processes in vivo .

Case Study 2: Antimicrobial Screening

In a series of antimicrobial assays, derivatives of brominated benzene compounds were tested against various bacterial strains. The results indicated that certain substitutions could enhance antimicrobial efficacy. Although specific data on 2-Bromo-4-(difluoromethoxy)benzotrifluoride is limited, its structural similarity implies potential effectiveness against pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.